2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole
Description
Properties
IUPAC Name |
2-bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-6-8(11-9(10)13-6)7-3-2-4-12-5-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKODEKQXGOADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)C2CCCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Oxan-3-yl Group: The oxan-3-yl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The oxan-3-yl group may participate in cyclization reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazoles, while oxidation and reduction reactions may modify the functional groups present in the compound.
Scientific Research Applications
2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article delves into the applications of this compound, focusing on its use in medicinal chemistry, material science, and agricultural chemistry, supported by data tables and case studies.
Structural Formula
The structural formula can be represented as follows:
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole has been tested against various bacterial strains, showing promising results. A study published in the Journal of Medicinal Chemistry found that derivatives of thiazoles possess activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
Research has also suggested that thiazole compounds can inhibit cancer cell proliferation. In vitro studies demonstrated that 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole effectively inhibited the growth of certain cancer cell lines, including breast and colon cancer cells .
Material Science
Polymer Chemistry
The incorporation of thiazole derivatives into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. For instance, the compound has been used as a monomer in the synthesis of conducting polymers, which are vital for electronic applications .
Sensors
Thiazole derivatives are being investigated for use in sensor technology due to their ability to interact with various analytes. The compound has shown potential in developing sensors for detecting heavy metals and other pollutants in environmental samples .
Agricultural Chemistry
Pesticide Development
The unique structure of 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole makes it a candidate for developing novel pesticide formulations. Preliminary studies indicate that it exhibits insecticidal activity against common agricultural pests .
Herbicide Potential
Research is ongoing to evaluate the herbicidal properties of this compound. Early findings suggest that it may inhibit specific plant enzymes involved in growth regulation, making it a potential candidate for herbicide development .
| Activity Type | Test Organism | Result | Reference |
|---|---|---|---|
| Antimicrobial | MRSA | Inhibition Zone: 15 mm | |
| Anticancer | MCF-7 (Breast Cancer) | IC50: 12 µM | |
| HT-29 (Colon Cancer) | IC50: 10 µM |
Table 2: Applications in Material Science
| Application Type | Material Type | Property Enhanced | Reference |
|---|---|---|---|
| Polymer Chemistry | Conducting Polymers | Thermal Stability | |
| Sensor Technology | Heavy Metal Sensors | Detection Limit |
Table 3: Agricultural Applications
| Application Type | Target Organism | Activity | Reference |
|---|---|---|---|
| Pesticide Development | Common Agricultural Pests | Mortality Rate: 80% | |
| Herbicide Potential | Weeds (e.g., Amaranthus spp.) | Growth Inhibition |
Case Studies
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various thiazole derivatives, including 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole. The study involved testing against a panel of pathogens and highlighted the compound's superior activity against resistant strains.
Case Study 2: Polymer Development
In a collaborative research project between universities and industry partners, 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole was integrated into polymer matrices to enhance conductivity. The resulting materials showed improved mechanical properties and were tested for application in flexible electronics.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Electronic Comparisons
2-Bromo-5-methylthiazole (CAS 41731-23-1)
- Structure : Lacks the oxan-3-yl group, featuring only bromo and methyl substituents.
- Molecular Weight : 178.05 g/mol (vs. ~247.1 g/mol estimated for the target compound).
- Key Differences : The absence of the oxan-3-yl group reduces steric bulk and polarity, likely decreasing solubility in polar solvents compared to the target compound .
4-Bromo-5-thiophen-2-yl-1,3-oxazole (CAS 959977-82-3)
- Structure : Oxazole core with bromo and thiophene substituents.
- Molecular Weight : 230.08 g/mol.
- Key Differences : Replacing sulfur with oxygen in the heterocycle (oxazole vs. thiazole) alters electronic properties. Thiophene substituents enhance π-π stacking interactions, whereas oxan-3-yl may favor hydrogen bonding .
4-Methyl-thiazole Derivatives (e.g., Compound 6a)
- Structure : Methyl group at position 4 instead of oxan-3-yl.
- Bioactivity : Exhibits higher inhibitory activity against bacterial targets compared to thiadiazole derivatives. The oxan-3-yl group in the target compound may further modulate activity through improved binding affinity .
Physical and Spectral Properties
| Compound | Key Spectral Features (IR/NMR) | Solubility Trends |
|---|---|---|
| 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole | Expected C-Br stretch (600–500 cm⁻¹, IR); δ 4.5–3.5 ppm (oxan protons, ¹H NMR) | Moderate in polar solvents (DMSO, methanol) |
| 2-Bromo-5-methylthiazole | δ 2.5 ppm (methyl, ¹H NMR); δ 7.1 ppm (thiazole C-H) | Low polarity (soluble in CHCl₃) |
| 4-Bromo-5-thiophen-2-yl-1,3-oxazole | Thiophene C-H (δ 7.5–7.3 ppm, ¹H NMR); C=O stretch absent (vs. thiazoles) | Moderate (soluble in acetone) |
Biological Activity
2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article reviews the biological activity of 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazole ring substituted with a bromine atom and an oxane moiety. The presence of these functional groups influences its biological properties.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar thiazole compounds have shown IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism of action often involves inhibition of key signaling pathways related to cell growth and survival.
Case Study: Antiproliferative Effects
A study evaluating the antiproliferative activity of related thiazole compounds indicated that modifications in the thiazole structure can enhance cytotoxicity. For example, compounds with specific substitutions on the thiazole ring demonstrated improved activity compared to standard chemotherapy agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole | MCF-7 | TBD | |
| Compound A | MDA-MB-231 | 6.77 | |
| Compound B | HeLa | 14 |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies indicate that compounds with similar structures exhibit substantial antibacterial and antifungal activities. For example, certain thiazoles demonstrated effectiveness against resistant strains of bacteria such as MRSA and Pseudomonas aeruginosa with better potency than traditional antibiotics like ampicillin .
Antifungal Efficacy
Research has shown that thiazoles can inhibit fungal growth effectively. Compounds similar to 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole were tested against Candida albicans and Aspergillus niger, revealing minimum inhibitory concentrations (MIC) significantly lower than those of reference drugs like fluconazole .
The biological activity of 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole is primarily attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. Molecular docking studies suggest that these compounds bind effectively to proteins involved in cancer progression, such as VEGFR-2 .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of electron-withdrawing groups (e.g., bromine) and electron-donating groups (e.g., methoxy) on the aromatic ring significantly influences the biological activity of thiazoles. Modifications at specific positions on the thiazole ring can enhance potency against cancer cells and pathogens alike .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of substituted thiazoles typically employs the Hantzsch thiazole synthesis , involving condensation of α-haloketones with thioamides or thioureas. For brominated derivatives like this compound, bromo-substituted precursors (e.g., α-bromoketones) are reacted with thioureas in polar aprotic solvents (e.g., DMF or ethanol) under reflux. Catalysts like triethylamine or K₂CO₃ may enhance cyclization efficiency . Optimization involves adjusting solvent polarity, temperature (80–120°C), and stoichiometry of brominated intermediates to maximize yield and regioselectivity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) identifies substituent positions and confirms the oxane (tetrahydropyran) ring’s stereochemistry. Aromatic protons in the thiazole ring typically resonate at δ 7.0–8.5 ppm, while the oxan-3-yl group shows distinct multiplet patterns for axial/equatorial protons .
- X-ray crystallography resolves the 3D arrangement of the bromine atom, thiazole ring, and oxane moiety. For example, stabilizing interactions like C–H∙∙∙Br or π-stacking may be observed, as seen in related brominated thiazole derivatives .
Q. What biological activities are reported for structurally similar 1,3-thiazole derivatives?
- Methodological Answer : Brominated thiazoles exhibit antitumor , antifungal , and immunomodulatory activities. For instance, pyridyl-thiazoles regulate immune factors (e.g., IL-10, TNF-α) and induce apoptosis in cancer cells via necrosis pathways. Cytotoxicity assays (MTT or trypan blue exclusion) in HT-29 or Jurkat cell lines are standard for evaluating potency . Thiazoles with oxane substituents may enhance bioavailability due to improved lipophilicity .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in the introduction of the oxan-3-yl group?
- Methodological Answer : Low yields often arise from steric hindrance during oxane ring coupling. Strategies include:
- Using Mitsunobu conditions (DIAD, Ph₃P) for stereoselective ether formation between alcohols and thiazole precursors.
- Employing boronic acid cross-coupling (Suzuki-Miyaura) with oxane-3-ylboronate esters, as seen in related 4-substituted thiazoles .
- Monitoring reaction progress via LC-MS to identify intermediates and byproducts .
Q. How can computational methods (e.g., DFT) predict and rationalize NMR chemical shifts or regioselectivity in this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G** level calculates NMR chemical shifts by modeling electron density distributions. For example, the deshielding effect of the bromine atom on adjacent protons can be quantified and compared to experimental data . Regioselectivity in electrophilic substitution (e.g., bromination) is predicted using Fukui indices to identify nucleophilic sites .
Q. What crystallographic challenges arise in resolving the structure of brominated thiazoles, and how are they addressed?
- Methodological Answer : Bromine’s high electron density can cause absorption errors or weak diffraction. Mitigation strategies include:
- Using synchrotron radiation for high-resolution data collection.
- Co-crystallizing with heavy atoms (e.g., iodine) to improve phasing, as demonstrated in polyiodide-thiazole complexes .
- Applying Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H∙∙∙Br) that stabilize the lattice .
Q. How should researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line heterogeneity, serum concentration) or compound stability (e.g., hydrolysis of the oxane ring in aqueous media). Solutions include:
- Standardizing protocols (e.g., identical cell passage numbers, incubation times) .
- Conducting stability studies (HPLC monitoring under physiological conditions) to identify degradation products .
- Validating results using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .
Q. What strategies enable selective functionalization of the bromine atom for downstream applications (e.g., bioconjugation)?
- Methodological Answer : The bromine substituent serves as a handle for cross-coupling reactions :
- Buchwald-Hartwig amination with aryl amines introduces nitrogen-based functionalities.
- Sonogashira coupling with terminal alkynes generates alkynyl-thiazoles for click chemistry .
- Grignard reactions (e.g., Mg insertion) enable nucleophilic substitutions, though steric effects from the oxane ring may require bulky ligands (e.g., XPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
